molecular formula C7H7N3OS B1528532 [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 1798828-97-3

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B1528532
CAS No.: 1798828-97-3
M. Wt: 181.22 g/mol
InChI Key: XHZFMAZVZCUHSB-UHFFFAOYSA-N
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Description

Structural Characterization of [3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Molecular Geometry and Tautomeric Forms

The molecular structure of this compound consists of a pyrazole ring substituted at position 5 with a methanol group and at position 3 with a thiazole ring. The thiazole and pyrazole rings are connected via a single bond, enabling rotational flexibility.

Key Structural Features:
  • Planar Geometry : The pyrazole and thiazole rings adopt near-coplanar conformations, with dihedral angles between the rings typically ranging from 3.3° to 18.8°, as observed in analogous thiazole-pyrazole hybrids.
  • Tautomeric Equilibrium : The pyrazole ring may exhibit prototropic tautomerism between 1H- and 2H-pyrazole forms. However, the 1H-pyrazole tautomer is thermodynamically favored due to resonance stabilization.
  • Hydrogen Bonding : The methanol group (-CH2OH) participates in intra- or intermolecular hydrogen bonding, influencing crystal packing and molecular aggregation.
Table 1: Geometric Parameters for Analogous Thiazole-Pyrazole Derivatives
Parameter Value (°) Reference
Diagonal angle (thiazole-pyrazole) 3.3–6.6
Pyrazole ring planarity RMSD: 0.006–0.087 Å

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole, thiazole, and methanol protons.

Critical Assignments :

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyrazole C4-H (adjacent to thiazole) 6.8–7.2 Singlet
Thiazole C4-H 7.3–7.5 Doublet
Methanol -CH₂OH 3.4–3.7 Broad singlet
Pyrazole NH (if present) 8.0–8.5 Broad singlet

Note: The absence of NH signals in deuterated solvents confirms the 1H-pyrazole tautomer.

Infrared (IR) Vibrational Mode Assignments

The IR spectrum reveals diagnostic bands for the heterocyclic framework and functional groups.

Key Assignments :

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (methanol) 3200–3300 Strong
C=N stretch (pyrazole) 1580–1620 Medium
C-S stretch (thiazole) 750–800 Medium
N-H bend (pyrazole) 1500–1550 Weak

Data inferred from pyrazole and thiazole derivatives.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or electron impact (EI) mass spectrometry produces characteristic fragments:

Dominant Fragments :

m/z (Relative Intensity) Fragment Ion
181 (M⁺) [C₇H₇N₃OS]⁺
136 (100%) [C₅H₄N₂S]⁺ (thiazole + C₂H₂)
98 (45%) [C₄H₆N₂O]⁺ (pyrazole + methanol)

Fragments align with cleavage patterns observed in thiazole-pyrazoline hybrids.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations (B3LYP/6-311++G(d,p)) predict molecular orbitals and thermodynamic stability.

Key Findings :

  • HOMO-LUMO Gap : ~5.0 eV, indicating moderate reactivity.
  • Tautomer Stability : 1H-pyrazole is 5–10 kcal/mol more stable than 2H-pyrazole.
  • Vibrational Frequencies : Computed IR bands match experimental data (e.g., C=N at 1580 cm⁻¹).

Properties

IUPAC Name

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c11-4-5-3-6(10-9-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZFMAZVZCUHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole and Thiazole Rings

The pyrazole ring is commonly synthesized by condensation reactions involving β-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives. The thiazole ring can be introduced either by direct substitution on the pyrazole ring or through cyclocondensation reactions involving suitable precursors such as α-haloketones and thiourea derivatives.

For example, in related pyrazole-thiazole compounds, substituted acetophenones react with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) to form 1,3-diketoester intermediates. These intermediates then react with phenylhydrazine to yield pyrazole carboxylates, which serve as precursors for further functionalization.

Introduction of the Methanol Group

The methanol substituent at the 5-position of the pyrazole ring is typically introduced via reduction of pyrazole carboxylates or carbaldehydes:

  • Reduction of Pyrazole Carboxylates: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used to reduce ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols with high yields (~65-88%).

  • Reduction Process Details: The pyrazole carboxylate is added dropwise to a cold LiAlH4 solution at 0 °C, stirred for about 1 hour, then quenched with ammonium chloride solution. The product is extracted, washed, dried, and purified by distillation or crystallization.

Alternative Synthetic Routes

Other methods include:

  • Selective Oxidation and Subsequent Functionalization: Pyrazolyl-methanols can be selectively oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) to form pyrazole carbaldehydes, which can be further transformed into nitriles or carbothioamides, leading to thiazole ring formation by cyclocondensation.

  • Cyclocondensation Reactions: Carbothioamides react with substituted phenacyl bromides in ethanol to furnish the target pyrazole-thiazole compounds, demonstrating a convergent synthetic approach.

Example Synthetic Procedure Summary

Step Reaction Type Reagents & Conditions Yield (%) Comments
1 Formation of 1,3-diketoesters Substituted acetophenones + diethyl oxalate + potassium tert-butoxide in THF at 0 °C to RT 65-80 Intermediate for pyrazole synthesis
2 Pyrazole formation 1,3-diketoesters + phenylhydrazine in ethanol 65-80 Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates
3 Reduction to methanol LiAlH4 in diethyl ether, 0 °C, 1 h 65-88 (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols
4 Selective oxidation 2-iodoxybenzoic acid (IBX) in DMSO, 0–20 °C, 1 h 70-85 Pyrazole carbaldehydes
5 Conversion to nitriles NH3 + I2 in THF, ambient temp, 6 h ~78 Pyrazole carbonitriles
6 Carbothioamide formation H2S in pyridine, RT, 2 h Variable Precursor for thiazole ring formation
7 Cyclocondensation Substituted phenacyl bromides in ethanol Variable Final pyrazole-thiazole compounds

Research Findings and Yields

  • The reduction of pyrazole carboxylates to methanol derivatives typically achieves yields from 65% to 88%, indicating an efficient and reliable step in the synthesis.

  • The selective oxidation step using IBX is also highly efficient, with yields around 70-85%, enabling further functional group transformations.

  • Cyclocondensation reactions to form the thiazole ring are well-established, producing various derivatives with yields ranging from moderate to high, depending on substituents.

Analytical Characterization

Synthesized compounds are routinely characterized by:

For example, 1H NMR spectra of pyrazole-thiazole derivatives show characteristic singlets for pyrazole and thiazole protons, and 13C NMR reveals signals consistent with heterocyclic carbons and substituents. High-resolution mass spectrometry confirms molecular weights and elemental composition.

Summary Table of Key Synthetic Steps for this compound

Synthetic Step Key Reagents Conditions Yield Range Notes
Pyrazole ring formation β-Diketones, hydrazines Ethanol, reflux 65-80% Base for further modification
Methanol group introduction LiAlH4 reduction 0 °C, ether, 1 h 65-88% Critical for target compound
Thiazole ring incorporation Cyclocondensation Ethanol, RT Moderate to high Final heterocyclic assembly

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol group in [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol undergoes oxidation to form aldehydes or ketones. For example:

  • IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO) oxidizes the hydroxymethyl group to a carbaldehyde, as demonstrated in the synthesis of pyrazole-3-carbaldehydes ( , Scheme 1).

  • Subsequent conversion of aldehydes to nitriles is achieved using liquid NH₃ and I₂ in tetrahydrofuran (THF), yielding 5-aryl-1-phenyl-1H-pyrazole-3-carbonitriles ( , Section 2.1).

Reaction Conditions

ReagentProductYield (%)TemperatureReference
IBX in DMSOCarbaldehyde70–85RT
NH₃/I₂ in THFNitrile65–800–5°C

Cyclocondensation Reactions

The hydroxymethyl group participates in cyclocondensation with phenacyl bromides to form thiazole derivatives:

  • Reaction with 2-bromo-1-phenylethanone in ethanol under reflux forms 4-aryl thiazoles ( , Section 4.1.6).

  • This method yields compounds such as 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles with yields ranging from 62% to 85% ( , Table 1).

Example Reaction

text
This compound + Phenacyl bromide → Thiazolo-pyrazole derivative

Substitution Reactions

The pyrazole and thiazole rings enable nucleophilic substitutions:

  • Sandmeyer Reaction : Amino groups on thiazole rings are converted to halides or cyano groups using CuCl₂·2H₂O and NaNO₂/HCl ( , Scheme 1).

  • Alkylation : The pyrazole nitrogen reacts with methyl iodide or other alkyl halides to form N-alkylated derivatives, as seen in the synthesis of 1-methyl-3-(thiazol-2-yl)pyrazoles ( ,).

Key Conditions

  • NaNO₂/HCl at 0–5°C for diazotization ( ).

  • Ethanol or THF as solvents ( ,).

Esterification and Ether Formation

The alcohol group reacts with acyl chlorides or alkyl halides:

  • Esterification : Treatment with acetyl chloride in pyridine forms acetate esters (,).

  • Methylation : Dimethyl sulfate or methyl iodide in basic conditions produces methoxy derivatives, such as (2-methoxy-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol ().

Complexation with Transition Metals

The nitrogen and sulfur atoms coordinate with metal ions:

  • Cu(II) complexes form via reactions with CuCl₂·2H₂O, as demonstrated in ligand synthesis for catalytic applications ( , ).

  • Spectral data (IR, NMR) confirm chelation through pyrazole and thiazole heteroatoms ( , ).

Metal Complex Example

LigandMetal SaltComplex StructureApplicationReference
[3-(Thiazol-2-yl)pyrazole]methanolCuCl₂·2H₂OOctahedralAntimicrobial agents

Biological Activity Correlation

Derivatives of this compound show enhanced bioactivity post-modification:

  • Antimicrobial Activity : Thiazole-pyrazole hybrids exhibit MIC values of 12.5–50 µg/mL against S. aureus and E. coli ( , Table 1).

  • Structure-Activity Relationship : Electron-withdrawing groups (e.g., -NO₂, -CN) on the thiazole ring improve potency ( ,).

Spectral Characterization

Key spectral data for reaction intermediates and products include:

  • ¹H NMR : Singlets for pyrazole C4 (δ 7.17–7.42) and thiazole C5 protons ( , Figure 3).

  • ¹³C NMR : Signals at δ 161.24 (C=O) and δ 115.55 (C-F coupling) ( , Section 2.1).

  • HRMS : Molecular ion peaks at m/z 432.0738 (M + H)⁺ confirm structures ( , ).

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds similar to [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol exhibit significant antioxidant properties. For instance, studies involving thiazole and pyrazole derivatives have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

CompoundIC50 Value (μg/mL)
Thiazole-Pyrazole Derivative4.67 (Best Activity)
Other Similar Compounds20.56 - 45.32

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound may possess anti-inflammatory properties. These compounds could potentially be used to treat inflammatory conditions by modulating inflammatory pathways .

Pesticidal Activity

Research indicates that thiazole and pyrazole derivatives can act as effective pesticides. The incorporation of this compound into agricultural formulations may enhance pest resistance in crops while minimizing environmental impact .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for the development of novel materials with tailored properties. Its derivatives can be utilized in the synthesis of polymers and other materials with specific mechanical or thermal characteristics .

Case Study 1: Antioxidant Evaluation

A study conducted by Kalanithi et al. (2020) synthesized several pyrazole-thiazole derivatives and evaluated their antioxidant activity using the DPPH scavenging assay. The compound exhibited significant antioxidant capabilities, indicating its potential use in nutraceutical applications .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substitution: Thiazole vs. Other Heterocycles

a) [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol ()
  • Structure : Replaces thiazole with a furan ring.
  • Key Differences :
    • Electronic Properties : Furan’s oxygen atom introduces greater electron-donating character compared to thiazole’s sulfur and nitrogen, altering charge distribution.
    • Bioactivity : Furan derivatives often exhibit antimicrobial and anti-inflammatory properties, whereas thiazole-containing compounds (e.g., ) show antioxidant activity due to sulfur’s role in redox reactions .
  • Physical Properties : Molecular weight = 178.19 g/mol; purity = 97% .
b) (1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol ()
  • Structure : Substitutes thiazole with thiophene.
  • Synthetic Routes: Synthesized via nucleophilic substitution or cyclization, similar to thiazole derivatives but with differing reactivity due to thiophene’s aromatic stability .
c) 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()
  • Structure : Incorporates benzothiazole instead of thiazole.
  • Key Differences: Planarity and Conjugation: Benzothiazole’s extended aromatic system enhances π-π stacking interactions, useful in materials science.

Substituent Effects: Hydroxymethyl vs. Other Functional Groups

a) N-(5-(1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide ()
  • Structure : Replaces hydroxymethyl with dichlorophenyl and difluoromethyl groups.
  • Key Differences :
    • Solubility : Bulky halogenated substituents reduce aqueous solubility but improve lipid bilayer penetration.
    • Bioactivity : Halogenation often enhances binding to hydrophobic enzyme pockets, as seen in antifungal and anticancer agents .
b) 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine ()
  • Structure : Substitutes hydroxymethyl with an amine group.
  • Key Differences :
    • Hydrogen Bonding : The amine group enables stronger hydrogen bonding compared to the hydroxymethyl group, affecting target selectivity.
    • Synthetic Complexity : Amine introduction may require protective strategies, unlike the straightforward hydroxymethylation .

Biological Activity

[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, with the CAS number 1798828-97-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and pyrazole derivatives under controlled conditions. Various methodologies have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques.

Anticancer Activity

Recent studies indicate that compounds featuring the pyrazole scaffold exhibit significant anticancer properties. Notably, derivatives of pyrazole have shown efficacy against various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5495.6
Breast CancerMDA-MB-2314.2
Colorectal CancerHCT1163.8
Liver CancerHepG26.0

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been noted for several other biological activities:

  • Antiviral Activity : Preliminary studies have indicated potential antiviral properties against specific viral strains, suggesting its utility in developing antiviral therapies .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity : Research highlights the compound's capacity to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .

Case Studies

A notable study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results demonstrated a significant reduction in cell viability at concentrations above 4 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Another investigation focused on its antiviral properties against the influenza virus. In vitro assays indicated that the compound inhibited viral replication by interfering with viral entry into host cells, showcasing its potential as a therapeutic agent for viral infections .

Q & A

What are the common synthetic routes for [3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves multi-step protocols, starting with heterocyclic precursors such as pyrazole and thiazole derivatives. Key steps include:

  • Coupling Reactions : Formation of the pyrazole-thiazole core via nucleophilic substitution or cyclocondensation under reflux conditions (e.g., ethanol/acetic acid) .
  • Functionalization : Introduction of the hydroxymethyl group via reduction of ester intermediates (e.g., using NaCNBH₃ in MeOH) or direct substitution .
    Characterization Methods :
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; IR identifies hydroxyl (-OH) and heterocyclic C=N/C-S stretches .
  • Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .

How can computational methods like Multiwfn assist in analyzing the electronic properties of this compound?

Level: Advanced
Answer:
Multiwfn enables deep electronic structure analysis:

  • Electrostatic Potential (ESP) Mapping : Identifies nucleophilic/electrophilic regions, critical for predicting reactivity and binding interactions (e.g., with biological targets) .
  • Electron Localization Function (ELF) : Visualizes electron density topology to assess aromaticity and lone-pair distributions in the pyrazole-thiazole system .
  • Bond Order Analysis : Quantifies bond strength between pyrazole and thiazole rings, aiding in stability predictions under varying pH or solvent conditions .

What strategies are recommended for resolving discrepancies in biological activity data across different assays for this compound?

Level: Advanced
Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability) require:

  • Assay Standardization : Control solvent effects (e.g., DMSO concentration) and cell lines (e.g., HEK vs. primary cells) to minimize artifacts .
  • Metabolic Stability Testing : Use liver microsomes or CYP450 assays to assess if metabolic degradation alters observed activity .
  • Orthogonal Assays : Validate results via complementary techniques (e.g., SPR for binding affinity vs. cell-based inhibition) .

How do structural modifications at specific positions of the pyrazole-thiazole scaffold influence bioactivity?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Thiazole Substitution : Electron-withdrawing groups (e.g., -CF₃ at position 2) enhance metabolic stability but may reduce solubility .
  • Pyrazole Functionalization : Hydroxymethyl groups improve hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites) .
  • Heterocycle Replacement : Replacing thiazole with triazole alters π-π stacking interactions, impacting potency in kinase inhibition assays .

What are the best practices for confirming the purity and structural integrity of this compound post-synthesis?

Level: Basic
Answer:

  • Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity; compare retention times with authentic standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and rules out byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic impurities by comparing melting points to literature values .

How to design SAR studies for derivatives of this compound to optimize pharmacological properties?

Level: Advanced
Answer:

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at pyrazole C-3 and thiazole C-2 positions to probe steric and electronic effects .
  • ADME Profiling : Assess logP (via shake-flask method) and permeability (Caco-2 assays) to balance lipophilicity and bioavailability .
  • Targeted Modifications : Introduce bioisosteres (e.g., replacing -OH with -NH₂) to enhance target selectivity while minimizing off-target interactions .

What experimental controls are essential when evaluating the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24 hours .
  • Light Sensitivity : Conduct amber vial vs. clear vial comparisons to assess photodegradation rates .
  • Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 mimics to simulate metabolic oxidation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.